
3-Penten-2-ol, predominantly trans
Overview
Description
3-Penten-2-ol, predominantly trans, is an organic compound with the molecular formula C5H10O. It is an alcohol characterized by the presence of a hydroxyl group (-OH) attached to a pentene chain. This compound is predominantly found in the trans configuration, meaning the substituents on either side of the double bond are on opposite sides. It is a colorless liquid with a boiling point of approximately 119-121°C .
Mechanism of Action
Mode of Action
The mode of action of 3-PENTEN-2-OL is not well-documented. It is known to be an alcohol prepared by the inoculation of biofilms of M. mesophilicum with P. viridicatum .
Biochemical Pathways
It is known to be a constituent of the kiwi fruit that can be analyzed by multidimensional gas chromatography-olfactometry (gc-o) .
Preparation Methods
3-Penten-2-ol, predominantly trans, can be synthesized through various methods. One common method involves the inoculation of biofilms of Methylobacterium mesophilicum with Penicillium viridicatum . This biological approach leverages the metabolic pathways of these microorganisms to produce the compound. Industrial production methods may involve the catalytic hydrogenation of 3-penten-2-one, a related compound, under controlled conditions to yield 3-penten-2-ol .
Chemical Reactions Analysis
3-Penten-2-ol, predominantly trans, undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form 3-penten-2-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form pentane-2-ol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.
Addition: The double bond in 3-penten-2-ol can participate in addition reactions with halogens or hydrogen halides to form halogenated alcohols.
Scientific Research Applications
Organic Synthesis
3-Penten-2-ol serves as a versatile building block in organic synthesis. It can be utilized in the production of various chemical compounds, including:
- Alkenes : It can undergo reactions to form more complex alkenes.
- Alcohol Derivatives : It is used to synthesize other alcohols through functional group transformations.
Case Study : A study demonstrated the use of 3-Penten-2-ol in synthesizing novel alcohol derivatives that exhibited enhanced biological activity compared to their precursors .
Flavoring Agent
In the food industry, 3-Penten-2-ol is recognized for its contribution to flavor profiles. It is used as a flavoring agent due to its pleasant aroma and taste characteristics.
Application : It has been identified in the aroma profile of various fruits, contributing to the sensory experience of products like kiwi essence and puree .
Biological Research
3-Penten-2-ol has significant implications in biological research, particularly in microbiology and biochemistry:
- Microbial Metabolism : It is produced by certain microorganisms, such as Penicillium viridicatum and Methylobacterium mesophilicum, during their metabolic processes. Understanding these pathways can provide insights into microbial interactions and applications in biotechnology .
Case Study : Research involving volatile organic compounds (VOCs) from microbial growth showed that 3-Penten-2-ol was a major product, highlighting its role in microbial ecology and potential applications in bioremediation .
Chemical Analysis
Due to its distinct properties, 3-Penten-2-ol is often used as a standard or reference compound in analytical chemistry:
- Gas Chromatography (GC) : It serves as a calibration standard for GC methods used to analyze volatile compounds in various matrices.
Application : Its detection and quantification are crucial for quality control in food products and environmental samples .
Comparison with Similar Compounds
3-Penten-2-ol, predominantly trans, can be compared with other similar compounds:
3-Penten-2-one: This compound is an oxidized form of 3-penten-2-ol and lacks the hydroxyl group.
4-Penten-1-ol: This isomer has the hydroxyl group at a different position on the pentene chain.
2-Penten-1-ol: Another isomer with the double bond and hydroxyl group in different positions.
3-Buten-2-ol: A related compound with a shorter carbon chain.
The uniqueness of this compound, lies in its specific configuration and the presence of both a hydroxyl group and a double bond, making it a versatile intermediate in organic synthesis .
Biological Activity
3-Penten-2-ol, predominantly trans, is an organic compound with the molecular formula CHO. It is classified as an alcohol due to the presence of a hydroxyl group (-OH) attached to a pentene chain. This compound is primarily found in the trans configuration, indicating that substituents on either side of the double bond are positioned oppositely. It appears as a colorless liquid with a boiling point of approximately 119-121°C.
- Molecular Weight : 86.1323 g/mol
- CAS Registry Number : 1569-50-2
- IUPAC Name : 3-Penten-2-ol
- Structural Formula :
The biological activity of 3-penten-2-ol is not extensively documented; however, it is known to be involved in various biochemical pathways. It can be synthesized through the inoculation of biofilms of Methylobacterium mesophilicum with Penicillium viridicatum and has been identified as a volatile compound in kiwi fruit .
Toxicological Studies
Research indicates that 3-penten-2-ol exhibits some toxicological properties. In a case study involving β-olefinic alcohols, it was noted that repeated oral doses in rats revealed significant effects on liver and kidney functions at higher concentrations. The No Observed Adverse Effect Level (NOAEL) for oral administration was determined to be between 60 and 85 mg/kg body weight per day for related compounds, suggesting potential toxicity at elevated doses .
Case Study Insights
A study focusing on related β-olefinic alcohols highlighted the hepatotoxic effects observed in male and female rats, with differences attributed to varying alcohol dehydrogenase activity between sexes. The study also noted that exposure to certain concentrations resulted in decreased food and water consumption, leading to impaired body weight gain .
Flavor and Fragrance Industry
3-Penten-2-ol is recognized for its pleasant aroma and is utilized in the production of flavors and fragrances. Its presence in fruits like kiwi, melon, and guava contributes significantly to their characteristic scents.
Organic Synthesis
The compound serves as a valuable building block in organic synthesis. It has been employed in synthesizing complex molecules, including cryptophycins, which are known for their antitumor properties.
Chemical Reactions
3-Penten-2-ol undergoes several chemical reactions:
- Oxidation : Converts to 3-penten-2-one using oxidizing agents.
- Reduction : Can be reduced to pentane-2-ol.
- Substitution : The hydroxyl group can be replaced by halides.
- Addition : The double bond can react with halogens or hydrogen halides.
Research Findings Summary Table
Properties
IUPAC Name |
(E)-pent-3-en-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-3-4-5(2)6/h3-6H,1-2H3/b4-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYMQFMQRRNLCY-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316091 | |
Record name | (3E)-3-Penten-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 3-Penten-2-ol | |
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Vapor Pressure |
6.01 [mmHg] | |
Record name | 3-Penten-2-ol | |
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URL | https://haz-map.com/Agents/10822 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
3899-34-1, 1569-50-2 | |
Record name | (3E)-3-Penten-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3899-34-1 | |
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Record name | 3-Penten-2-ol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569502 | |
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Record name | 3-Penten-2-ol | |
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Record name | (3E)-3-Penten-2-ol | |
Source | EPA DSSTox | |
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Record name | Pent-3-en-2-ol | |
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Record name | 3-Penten-2-ol, (3E) | |
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Q1: What is the molecular formula and weight of 3-penten-2-ol?
A1: The molecular formula for 3-penten-2-ol is C5H10O, and its molecular weight is 86.13 g/mol. []
Q2: Are there any specific spectroscopic data available for 3-penten-2-ol?
A2: While the provided research doesn't delve into specific spectroscopic data, general information like IR, NMR, and GC analysis is mentioned as methods to assess reagent purity for 3-penten-2-one. [] Researchers interested in specific spectroscopic data are encouraged to consult dedicated databases.
Q3: Is there a difference in the properties of (Z)- and (E)-3-penten-2-ol isomers?
A3: Yes, the (Z)- and (E)- isomers of 3-penten-2-ol have different physical and chemical properties. For example, their boiling points and reactivity in chemical reactions can differ. [, ]
Q4: Is there information on the stability of 3-penten-2-ol under various conditions?
A4: While specific stability data isn't extensively covered, the research suggests that 3-penten-2-one, a related compound, is best stored refrigerated and handled with caution as it is moderately toxic and a lachrymator. [] Similar precautions might be applicable to 3-penten-2-ol.
Q5: What are the main applications of 3-penten-2-ol?
A5: 3-Penten-2-ol is mainly used as a building block in organic synthesis. For example, it has been used in the synthesis of unit A of cryptophycins, a family of potent antitumor agents. [] It is also a volatile flavor compound found naturally in various fruits, including kiwi, melon, and guava, contributing to their characteristic aromas. [, , , ]
Q6: What types of reactions is 3-penten-2-ol commonly involved in?
A6: The research highlights the involvement of 3-penten-2-ol in reactions such as:
- Dehydration: It can be dehydrated to form dienes, which can further undergo cycloaddition reactions. [, ]
- Cyclodimerization: In the presence of an acid catalyst, it can undergo dehydrative cyclodimerization, leading to the formation of compounds like limonene derivatives. [, ]
- Cycloaddition: It reacts with cyclopentadiene under acidic conditions, yielding norbornene derivatives through a stepwise Diels-Alder-like cyclization. [, , ]
- Photooxygenation: It undergoes photooxygenation in nonpolar solvents, and subsequent reactions can yield 1,2,4-trioxanes, some of which exhibit antimalarial activity. []
Q7: Can 3-penten-2-ol be used as a starting material in the synthesis of more complex molecules?
A7: Yes, 3-penten-2-ol serves as a valuable starting material in organic synthesis. It's been used to synthesize unit A of cryptophycins, potent antitumor agents, highlighting its versatility in constructing complex molecules. []
Q8: What is the role of 3-penten-2-ol as a flavor compound?
A8: 3-Penten-2-ol contributes to the unique aroma profiles of various fruits like kiwi, melon, and guava. It's often found in trace amounts and contributes to the overall sensory experience of these fruits. [, , , ]
Q9: Does 3-penten-2-ol exhibit any catalytic properties itself?
A9: The provided research focuses on 3-penten-2-ol as a reactant or a product in various chemical reactions and doesn't elaborate on its own catalytic properties.
Q10: Can 3-penten-2-ol be hydrogenated?
A10: Yes, 3-penten-2-ol can be hydrogenated over palladium catalysts. The product distribution depends on the reaction conditions and the nature of the catalyst support. [, ] For instance, using a Pd/TiO2 catalyst can lead to both hydrogenation and isomerization products. []
Q11: Has computational chemistry been used to study the reactions of 3-penten-2-ol?
A11: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of 3-penten-2-ol epoxidation by peroxyformic acid. These studies have provided valuable insights into the transition state structures involved in the reaction and helped explain the observed stereoselectivity. [, ]
Q12: How do structural modifications to 3-penten-2-ol influence its reactivity?
A12: The position and stereochemistry of the double bond and the hydroxyl group in 3-penten-2-ol significantly impact its reactivity and the stereochemistry of the products formed. This is evident in its reactions, such as epoxidation, where different diastereomers are formed depending on the spatial arrangement of these groups. [, , ]
Q13: How does the position of the double bond affect the hydrogenation of 3-penten-2-ol?
A13: The position of the double bond in 3-penten-2-ol affects its adsorption on the catalyst surface and, consequently, the hydrogenation rate and selectivity. This effect has been observed in studies comparing the hydrogenation of various unsaturated alcohols, including 3-penten-2-ol isomers. [, ]
Q14: Are there specific formulation strategies to improve the stability of 3-penten-2-ol?
A14: While the research doesn't detail specific formulation strategies for 3-penten-2-ol, general practices for handling volatile organic compounds, like storage under inert atmosphere and refrigeration, are likely applicable.
Q15: What analytical techniques are used to detect and quantify 3-penten-2-ol?
A15: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is widely used for the identification and quantification of 3-penten-2-ol in various matrices, including fruits, essential oils, and reaction mixtures. [, , , , , , ]
Q16: Can solid-phase microextraction (SPME) be used to analyze 3-penten-2-ol?
A16: Yes, SPME coupled with GC-MS is a suitable technique for analyzing 3-penten-2-ol in complex matrices like propolis. This method offers advantages like simplicity, sensitivity, and solvent-free extraction. []
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